molecular formula C23H28ClN3O7 B609046 Minocycline hydrochloride

Minocycline hydrochloride

货号: B609046
分子量: 493.9 g/mol
InChI 键: WTJXVDPDEQKTCV-VQAITOIOSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Minocycline hydrochloride is a semi-synthetic tetracycline antibiotic derived from the tetracycline nucleus. Its chemical structure is 4,7-di-(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,10,12,12a-tetrahydroxy-1,11-dioxy-2-tetracene methanamide hydrochlorate . With a molecular formula of C₂₃H₂₈ClN₃O₇ and a molecular weight of 493.94 g/mol , it is characterized by its broad-spectrum antibacterial activity, making it effective against Gram-positive bacteria (e.g., Staphylococcus aureus, Streptococcus) and certain Gram-negative bacteria . Notably, it exhibits superior potency among tetracyclines, including activity against tetracycline-resistant strains . Beyond antimicrobial effects, this compound demonstrates anti-inflammatory properties by inhibiting metalloproteinases and modulating macrophage activity .

准备方法

Traditional Synthetic Routes

Nitration and Diazotization-Based Synthesis

Early industrial methods used demethylchlortetracycline hydrochloride as a starting material, involving nitration with mixed acid (HNO₃/H₂SO₄) to produce 7- or 9-nitrosancycline. Subsequent diazotization introduced dimethylamine via reductive amination, but this process faced challenges:

  • Low regioselectivity : Nitration at the 7- or 9-position created mixtures requiring costly separation .

  • Safety risks : Diazotization generated explosive intermediates, complicating large-scale production .

  • Impurities : Residual isomers and byproducts necessitated column chromatography, reducing yields to 60–70% .

Direct Reductive Amination

An alternative route employed sancycline as an intermediate, reacting it with dimethylamine under hydrogenation catalysis. However, this method required palladium or rhodium catalysts, increasing costs and introducing heavy metal contamination risks .

Modern Synthetic Approaches

Palladium-Catalyzed Amination (Two-Step Method)

A 2013 patent (CN103387512A) introduced a two-step process using demethylchlortetracycline hydrochloride and dimethylamine :

  • Amination :

    • Solvent : Amide or amine solvents (e.g., DMF, pyridine).

    • Catalyst : Palladium complexes (e.g., Pd(OAc)₂ with phosphine ligands).

    • Conditions : 60–80°C, 12–24 hours.

    • Intermediate : Compound M-M (7-dimethylamino-6-demethyl-6-deoxytetracycline).

  • Hydrodehydroxylation :

    • Solvent : Acidic alcohol (e.g., methanol with HCl).

    • Catalyst : Raney nickel under H₂ (3.0 MPa).

    • Yield : 88% with 97.5% purity .

Advantages :

  • Avoids nitration and diazotization.

  • Solvent recycling reduces environmental impact .

Buchwald-Hartwig Coupling Route

A 2021 method (CN112574057A) bypassed traditional nitration by using Buchwald-Hartwig amination to attach dimethylamine to a tetraacetylated intermediate :

  • Dehydroxylation : Demethylchlortetracycline hydrochloride treated with p-toluenesulfonic acid in methanol under H₂/Raney nickel (3.0 MPa, 45°C).

  • Acetylation : Intermediate I reacted with acetic anhydride in tetrahydrofuran (THF) with lithium hydroxide.

  • Coupling : Tetraacetylated intermediate II coupled with tributylstannylamine using Pd(OAc)₂/Xantphos.

  • Hydrolysis and Salification : Alkaline hydrolysis followed by HCl treatment yielded this compound (99.8% purity) .

Key Improvements :

  • Eliminated nitration and diazotization.

  • Reduced heavy metal catalyst use.

Iodination and Cross-Coupling Approach

A 2017 patent (CN106831479A) utilized N-iodosuccinimide for regioselective iodination :

  • Iodination : Sancycline reacted with N-iodosuccinimide in sulfuric acid to yield 7-iodosancycline.

  • Cross-Coupling : 7-iodosancycline and dimethylaminotrimethyltin reacted in DMF with Pd(PPh₃)₄.

  • Purification : Dual pH adjustment (HCl to pH 0.8–1.0 for activated carbon decolorization, then NH₃ to pH 3.8–4.0 for crystallization).

  • Yield : 85% with 99.5% purity and <0.2% epimer content .

Process Optimization and Industrial Considerations

Solvent and Catalyst Selection

ParameterTraditional MethodsModern Methods
Solvent Mixed acid (HNO₃/H₂SO₄)Amides (DMF), alcohols (methanol)
Catalyst Pd/C, Rh/CPd complexes, Raney nickel
Reaction Time 48–72 hours6–24 hours

Modern solvents improve solubility and reduce side reactions, while heterogeneous catalysts like Raney nickel enhance recyclability .

Purification Techniques

  • Macroporous Resin Chromatography : Used in iodination methods to isolate 7-iodosancycline, achieving 98% purity .

  • pH-Controlled Crystallization : Adjusting to pH 3.8–4.0 minimizes epimerization, critical for maintaining stereochemical integrity .

Yield and Purity Enhancements

MethodYield (%)Purity (%)Key Advantage
Palladium amination 8897.5Low-cost solvents
Buchwald-Hartwig 9099.8No hazardous reagents
Iodination 8599.5Minimal epimerization

Controlled-Release Formulations

PLGA Microsphere Preparation

A 2021 study optimized This compound-loaded PLGA microspheres using Taguchi’s robust design :

  • Critical Factors : Preparation method (S/O/W vs. co-solvent), aqueous phase pH (4.0–6.0), and polyvinyl alcohol concentration.

  • Results :

    • Encapsulation Efficiency : 78–92% for S/O/W method.

    • Drug Release : 80% released over 14 days in PBS (pH 7.4) .

Comparative Analysis of Methods

CriteriaNitration/DiazotizationPalladium AminationBuchwald-HartwigIodination
Steps 5–6243
Hazardous Reagents HighLowLowModerate
Scalability LimitedHighModerateHigh
Purity 85–90%97.5%99.8%99.5%

化学反应分析

Diazotization and Reductive Amination

A primary synthesis route involves diazotization of 9-aminominocycline followed by reductive amination:

  • Reagents : Isobutyl nitrite (diazotizing agent), palladium on carbon (reduction catalyst), sulfuric acid .

  • Conditions : Reaction in N,N-dimethylformamide (DMF) at 70°C for 45 minutes .

  • Yield : 85% (Example 5 in ).

Hydrogenation of Demethylchlortetracycline

Alternative methods use catalytic hydrogenation under acidic conditions:

  • Catalyst : Raney nickel in methanol or ethanol .

  • Conditions : Hydrogen pressure (2–5 MPa), temperature (40–50°C), reaction time (5–8 hours) .

  • Yield : 85–94% (HPLC purity: 95.6–97.8%) .

Table 1: Comparative Synthesis Routes

Reaction TypeReagents/CatalystsConditionsYield (%)Source
Diazotization-ReductionIsobutyl nitrite, Pd/C70°C, DMF, 45 min85
Catalytic HydrogenationRaney Ni, p-TsOH40–50°C, 2–5 MPa H₂, 5–8 hrs88–94
Reductive AminationRhodium catalyst, H₂Alcoholic solvent, 50°C90–95

Metabolic Transformations

Minocycline undergoes hepatic metabolism via oxidative and demethylation pathways:

  • Primary Metabolites : 9-Hydroxyminocycline (major) and N-demethylated derivatives .

  • Enzymes : Cytochrome P450 (CYP3A4 and CYP2C9) mediate oxidation .

  • Excretion : 4.5–34% eliminated via urine or feces, depending on route .

Key Findings :

  • Demethylation occurs at positions 7 and 9, reducing antibacterial activity .

  • Metabolites retain partial anti-inflammatory properties, relevant to neuroprotection .

Degradation Pathways

This compound degrades under specific physicochemical conditions:

pH-Dependent Hydrolysis

  • Stability : Degrades rapidly at pH < 2 (gastric acid) or > 9 (alkaline conditions) .

  • Products : Epianhydro-minocycline (acidic) and isotetracycline derivatives (alkaline) .

Adsorption Mechanisms

Studies using modified aerogels (RF-G1) show:

  • Mechanisms : π–π stacking, π-cation interactions, and hydrogen bonding .

  • Adsorption Capacity : 460.5 mg/g at pH 6 .

Table 2: Stability and Adsorption Data

Condition/ParameterValue/OutcomeSource
Optimal adsorption pH6
Adsorption capacity (RF-G1)460.5 mg/g
Serum protein binding76%
Half-life (human)11–23 hours

Reactivity in Pharmaceutical Formulations

  • Incompatibilities : Reacts with divalent cations (e.g., Ca²⁺, Mg²⁺) to form insoluble chelates .

  • Excipient Interactions : Binds to stearate lubricants, reducing dissolution rates .

Environmental Degradation

  • Photolysis : UV exposure accelerates degradation, forming quinone derivatives .

  • Microbial Metabolism : Aerobic bacteria in wastewater mediate partial mineralization .

科学研究应用

Anti-Inflammatory Effects

Minocycline exhibits significant anti-inflammatory properties, making it useful in treating various dermatological conditions. Clinical studies have confirmed its efficacy in managing inflammatory acne, rosacea, and other skin disorders characterized by an overactive immune response .

Key Studies:

  • A review highlighted minocycline's role in managing non-infectious dermatitis and its potential application in conditions like pyoderma gangrenosum and sarcoidosis .

Neuroprotection

Research demonstrates minocycline's neuroprotective effects in several neurodegenerative diseases, including:

  • Parkinson's Disease
  • Alzheimer's Disease
  • Multiple Sclerosis

In experimental models, minocycline has shown the ability to inhibit neuronal cell death and reduce inflammation associated with these conditions .

Mechanisms of Action:

  • Inhibition of nitric oxide synthase (iNOS) and modulation of microglial activation are among the proposed mechanisms through which minocycline exerts its neuroprotective effects .

Immunomodulation

Minocycline has been studied for its immunomodulatory properties, particularly in autoimmune diseases. It has been used off-label for conditions such as rheumatoid arthritis and systemic lupus erythematosus. Its ability to modulate immune responses may help manage disease activity and inflammation .

Case Studies:

  • A series of cases reported autoimmune hepatitis associated with minocycline use, indicating the need for careful monitoring when prescribing this medication for long-term treatment .

Off-Label Uses

Minocycline is utilized in various off-label applications due to its broad therapeutic profile:

Condition Application
AcneTreatment of moderate to severe acne
RosaceaManagement of inflammatory symptoms
PeriodontitisUsed adjunctively for periodontal disease
Autoimmune DisordersConditions like scleroderma and rheumatoid arthritis
Neurodegenerative DiseasesExperimental treatment for Parkinson's disease and multiple sclerosis

作用机制

盐酸米诺环素通过抑制细菌蛋白质合成发挥其抗菌作用。它与易感细菌的 30S 核糖体亚基结合,阻止氨酰-tRNA 附着到核糖体上。 这种作用抑制了新的氨基酸添加到正在生长的肽链中,有效地阻止了细菌生长和复制 .

相似化合物的比较

Pharmacological and Structural Comparison

Table 1: Key Pharmacological Properties of Tetracycline Analogs

Compound Class Molecular Weight (g/mol) Key Features Clinical Applications
Minocycline hydrochloride Semi-synthetic 493.94 Broadest spectrum; highest potency in class; anti-inflammatory effects Acne, periodontitis, sclerotherapy
Doxycycline Semi-synthetic 462.44 Similar spectrum but less potent against resistant strains; longer half-life Lyme disease, malaria prophylaxis
Tetracycline Natural 480.90 Narrower spectrum; limited efficacy against resistant strains Respiratory infections, syphilis
Methacycline Semi-synthetic 478.88 Moderate potency; limited clinical use Rarely used

Antibacterial Efficacy

This compound outperforms other tetracyclines in vitro. For instance, it showed comparable or superior activity to doxycycline against Wolbachia endosymbionts (95% inhibition) . Its enhanced lipophilicity allows better tissue penetration and sustained serum concentrations, as demonstrated in canine studies where minocycline achieved serum levels three times higher than tetracycline at equivalent doses . This property supports its use in sustained-release formulations for chronic conditions like periodontitis .

Market and Formulations

This compound is available in diverse formulations (ointments, capsules, tablets) and grades (pharmaceutical/industrial) . Its extended-release tablets (e.g., 45 mg base) are classified as therapeutic equivalents (AB rating), ensuring consistent clinical performance . In contrast, tetracycline and doxycycline are less commonly formulated for localized delivery, limiting their use in conditions like chronic periodontitis .

生物活性

Minocycline hydrochloride is a tetracycline antibiotic with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and neuroprotective effects. This article explores the various mechanisms through which minocycline exerts its biological effects, supported by case studies and research findings.

Minocycline's biological activity can be categorized into several key mechanisms:

  • Antimicrobial Activity :
    • Minocycline is effective against both gram-positive and gram-negative bacteria. Its lipophilicity allows it to penetrate tissues effectively, making it suitable for treating infections such as acne vulgaris and respiratory tract infections .
  • Anti-inflammatory Effects :
    • The compound exhibits significant anti-inflammatory properties by inhibiting matrix metalloproteinases (MMPs), which are involved in tissue remodeling and inflammation. This inhibition contributes to its efficacy in treating conditions like rheumatoid arthritis and multiple sclerosis .
  • Neuroprotective Properties :
    • Minocycline has been shown to prevent apoptosis in neuronal cells, inhibiting the release of cytochrome c from mitochondria, which is crucial in the apoptotic pathway. This action has been demonstrated in various models of neurodegeneration, including ALS and Huntington's disease .
  • Antioxidant Activity :
    • The compound also exhibits antioxidant properties, reducing oxidative stress in cells and tissues, which is beneficial in neuroprotection and inflammation reduction .

Pharmacokinetics

Minocycline is characterized by its pharmacokinetic profile:

  • Absorption : It is well-absorbed after oral administration, achieving peak plasma concentrations within 1-3 hours.
  • Distribution : The volume of distribution ranges from 0.14 to 0.7 L/kg, with high concentrations found in the central nervous system (CNS) and skin due to its lipophilicity .
  • Metabolism : Primarily metabolized by CYP3A4 through hydroxylation and N-demethylation.
  • Elimination : The serum half-life varies between 11 to 24 hours, with about 5% to 12% eliminated unchanged in urine .

Case Studies

  • Neuroprotection in ALS :
    • A study demonstrated that minocycline delayed the progression of ALS-like symptoms in SOD-1 mutant mice by inhibiting apoptosis and promoting neuronal survival .
  • Acne Treatment :
    • Clinical trials have shown that topical formulations of minocycline foam (4%) are effective for moderate to severe acne vulgaris, significantly reducing inflammatory lesion counts compared to vehicle treatments .
  • Drug Hypersensitivity Syndrome (DHS) :
    • A reported case highlighted minocycline-induced DHS leading to autoimmune sequelae such as hyperthyroidism and type 1 diabetes mellitus, emphasizing the need for careful monitoring during treatment .

Research Findings

A systematic review examined minocycline's role in treating nosocomial infections, revealing a clinical success rate of approximately 88% among patients treated for osteomyelitis and other serious infections. The review indicated promising activity against multidrug-resistant Acinetobacter baumannii isolates .

Summary Table of Key Findings

Mechanism/EffectDescriptionReferences
AntimicrobialEffective against gram-positive/negative bacteria
Anti-inflammatoryInhibits MMPs; reduces inflammation
NeuroprotectivePrevents apoptosis; protects neurons
AntioxidantReduces oxidative stress
Clinical Success Rate88% success in treating nosocomial infections

属性

IUPAC Name

(4S,4aS,5aR,12aR)-4,7-bis(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O7.ClH/c1-25(2)12-5-6-13(27)15-10(12)7-9-8-11-17(26(3)4)19(29)16(22(24)32)21(31)23(11,33)20(30)14(9)18(15)28;/h5-6,9,11,17,27-28,31,33H,7-8H2,1-4H3,(H2,24,32);1H/t9-,11-,17-,23-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTJXVDPDEQKTCV-VQAITOIOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1C2CC3CC4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)N(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@H]1[C@@H]2C[C@@H]3CC4=C(C=CC(=C4C(=C3C(=O)[C@@]2(C(=C(C1=O)C(=O)N)O)O)O)O)N(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28ClN3O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

10118-90-8 (Parent)
Record name Minocycline hydrochloride [USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013614987
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID8044545
Record name Minocycline hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8044545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

493.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13614-98-7
Record name Minocycline hydrochloride [USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013614987
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MINOCYCLINE HYDROCHLORIDE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757120
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Minocycline hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8044545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [4S-(4α,4aα,5aα,12aα)]-4,7-bis(dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,10,12,12a-tetrahydroxy-1,11-dioxonaphthacene-2-carboxamide monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.033.712
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MINOCYCLINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0020414E5U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。